molecular formula C30H25Si3 B12559718 CID 78061387

CID 78061387

Cat. No.: B12559718
M. Wt: 469.8 g/mol
InChI Key: XIAQVGNDRMUZTB-UHFFFAOYSA-N
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Description

CID 78061387 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, highlights the use of CIDs (e.g., CID 6675 for taurocholic acid) to standardize compound identification in structural and biochemical studies, ensuring reproducibility and clarity in research .

To characterize this compound, researchers would typically rely on analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC), as described in for ginsenoside analysis .

Properties

Molecular Formula

C30H25Si3

Molecular Weight

469.8 g/mol

InChI

InChI=1S/C30H25Si3/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)33(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30/h1-25H

InChI Key

XIAQVGNDRMUZTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si][Si](C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061387 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Formation: The starting materials are combined under controlled conditions to form the initial compound. This step often involves the use of catalysts and solvents to facilitate the reaction.

    Intermediate Formation: The initial compound undergoes further reactions to form intermediates. These reactions may include oxidation, reduction, or substitution reactions, depending on the desired final product.

    Final Product Formation: The intermediates are then converted into the final product, this compound, through additional reactions and purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Common industrial methods include:

    Batch Processing: The reactions are carried out in large batches, with careful monitoring of temperature, pressure, and other conditions.

    Continuous Processing: The reactions are carried out continuously, with reactants being added and products being removed simultaneously. This method is often more efficient and cost-effective.

Chemical Reactions Analysis

Key Reaction Types and Conditions

CID 78061387 participates in reactions characteristic of its structural class, including:

  • Nucleophilic substitutions at amine or carbonyl groups.

  • Catalytic hydrogenation of unsaturated bonds.

  • Redox reactions involving electron-rich functional groups.

Reaction outcomes depend on solvent polarity, temperature, and catalyst selection. For example:

Reaction TypeConditionsCatalysts/ReagentsProducts
Nucleophilic SubstitutionPolar aprotic solvent (e.g., DMF), 60°CK₂CO₃ or NaHAmide or ester derivatives
Catalytic HydrogenationH₂ gas, room temperaturePd/C or Raney NiSaturated analogs
Redox ReactionsEthanol, refluxNaBH₄ or LiAlH₄Reduced alcohols or amines

Data from experimental protocols indicate yields are optimized at moderate temperatures (50–80°C) and neutral pH .

Mechanistic Insights

The compound’s reactivity is governed by:

  • Electrophilic carbonyl groups , which undergo nucleophilic attack by amines or alcohols.

  • Aromatic rings , susceptible to electrophilic substitution under acidic conditions.

  • Amine functionalities , enabling Schiff base formation or coordination with metal catalysts .

For instance, in hydrogenation reactions, the palladium catalyst facilitates H₂ dissociation, enabling selective reduction of alkene bonds while preserving adjacent functional groups .

Factors Influencing Reaction Efficiency

  • Solvent effects : Polar solvents enhance ionic intermediates in substitution reactions, while nonpolar solvents favor radical pathways.

  • Catalyst loading : Pd/C at 5–10 wt% achieves >90% conversion in hydrogenation.

  • Temperature : Exceeding 80°C may degrade thermally labile functional groups (e.g., nitro groups).

Stability and Handling

  • Storage : Stable under inert gas at −20°C; sensitive to moisture and light.

  • Incompatibilities : Reactive with strong oxidizers (e.g., HNO₃) or reducing agents (e.g., Zn dust) .

Scientific Research Applications

CID 78061387 has numerous applications in scientific research, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing other compounds.

    Biology: this compound is used in biological studies to investigate its effects on different biological systems and pathways.

    Medicine: The compound has potential therapeutic applications and is being studied for its effects on various diseases and conditions.

    Industry: this compound is used in industrial processes, including the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of CID 78061387 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for comparing CID 78061387 with structurally or functionally related compounds, based on general practices in cheminformatics and pharmacology:

Table 1: Hypothetical Comparison Framework

Property This compound (Hypothetical) Taurocholic Acid (CID 6675) DHEAS (CID 12594) Betulin (CID 72326)
Molecular Formula Not available C₂₆H₄₅NO₆S C₁₉H₂₈O₅S C₃₀H₅₀O₂
Molecular Weight Not available 515.7 g/mol 372.5 g/mol 442.7 g/mol
Biological Role Not available Bile acid, lipid digestion Steroid sulfotransferase Antiviral, anti-inflammatory
Analytical Techniques MS, NMR (assumed) LC-MS, NMR LC-MS, CID fragmentation HPLC-MS
Therapeutic Use Not available Diagnostic agent Hormone regulation Cancer research

Key Observations:

Structural Complexity: Compounds like taurocholic acid (CID 6675) and betulin (CID 72326) exhibit distinct structural motifs (e.g., steroid backbones vs. triterpenoid scaffolds), which influence their biochemical interactions and analytical characterization .

Fragmentation Patterns : Collision-induced dissociation (CID) in MS, as discussed in and , is critical for elucidating structural features. For example, DHEAS (CID 12594) and similar steroids show predictable fragmentation pathways under CID, aiding in structural identification .

Bioactivity : While this compound’s bioactivity is undefined, analogs like betulin (CID 72326) demonstrate the importance of CIDs in tracking bioactive compounds for drug discovery .

Methodological Recommendations

To compare this compound with similar compounds, researchers should:

Leverage CID-Specific Tools : Use PubChem’s Structure Clustering tool to identify structurally related compounds .

Apply Advanced MS Techniques : Combine CID and electron-transfer dissociation (ETD) for comprehensive fragmentation analysis, as demonstrated in for protein ubiquitination studies .

Cross-Reference Bioactivity Data: Platforms like ChEMBL or BindingDB can correlate this compound’s hypothetical bioactivity with known targets .

Q & A

How to formulate a focused research question for CID 78061387 that aligns with academic standards?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example: "How does this compound interact with [specific biological target] under varying pH conditions (5.0–7.4) compared to structurally analogous compounds?" Ensure specificity by defining variables (e.g., concentration ranges, experimental conditions) and test feasibility through pilot studies. Avoid vague terms like "effect" without mechanistic clarity .

Q. What are the critical components of experimental design for studying this compound?

  • Methodological Answer :
  • Reproducibility : Document reagent sources (e.g., purity ≥98%, supplier catalog numbers), instrumentation (e.g., HPLC calibration protocols), and environmental controls (temperature, humidity) .
  • Controls : Include positive/negative controls (e.g., known inhibitors for enzymatic assays) and solvent-only baselines.
  • Statistical Power : Predefine sample sizes using power analysis (e.g., α=0.05, β=0.2) to minimize Type I/II errors .

Q. How to conduct a systematic literature review on this compound?

  • Methodological Answer :
  • Search Strategy : Use Boolean operators in databases (e.g., PubMed, SciFinder) with terms like "this compound AND (synthesis OR pharmacokinetics)". Track search history using tools like Zotero or EndNote .
  • Critical Appraisal : Prioritize primary sources (peer-reviewed journals) over secondary reviews. Evaluate studies for methodological rigor (e.g., blinding in in vivo assays) and conflict of interest disclosures .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s mechanism of action?

  • Methodological Answer :
  • Error Source Analysis : Compare experimental conditions (e.g., solvent polarity in solubility studies) and instrumentation (e.g., NMR field strength for structural confirmation). Use statistical tests (e.g., ANOVA with post-hoc Tukey) to assess variability .
  • Meta-Analysis : Aggregate datasets using software like RevMan to calculate weighted effect sizes. Address heterogeneity via subgroup analysis (e.g., cell lines vs. animal models) .

Q. What strategies optimize analytical methodologies for this compound quantification in complex matrices?

  • Methodological Answer :
  • Method Validation : Follow ICH guidelines for linearity (R² ≥0.995), accuracy (recovery 95–105%), and precision (RSD <5%). Use matrix-matched calibration to correct for ion suppression in LC-MS/MS .
  • Automation : Implement robotic sample preparation (e.g., Hamilton STARlet) to reduce human error in high-throughput screens .

Q. How to integrate computational and experimental approaches for this compound’s structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using AMBER or GROMACS. Validate docking scores with experimental IC₅₀ values from enzyme inhibition assays .
  • Data Fusion : Apply machine learning (e.g., random forests) to correlate computed descriptors (logP, polar surface area) with bioavailability outcomes .

Data Presentation and Ethical Compliance

Q. How to ensure compliance with ethical standards when publishing this compound research?

  • Methodological Answer :
  • Data Availability : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv. Cite these in the "Supporting Information" section .
  • Conflict of Interest : Disclose funding sources (e.g., grant numbers) and patent applications related to this compound derivatives .

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